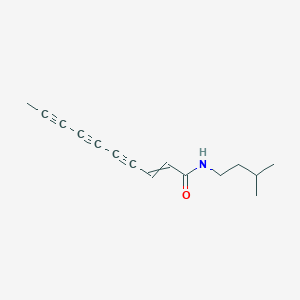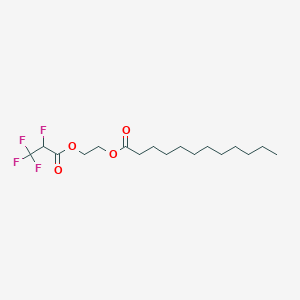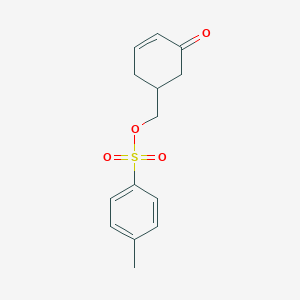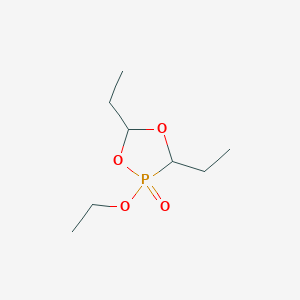
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one is an organophosphorus compound characterized by its unique cyclic structure containing both ethoxy and diethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of diethyl phosphite with ethyl vinyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the cyclic structure. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The ethoxy and diethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and are carried out under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the functional groups present. The cyclic structure of the compound allows it to fit into active sites of enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-thione: Similar in structure but contains a sulfur atom instead of an oxygen atom.
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-selenone: Contains a selenium atom instead of an oxygen atom.
Uniqueness
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one is unique due to its specific combination of ethoxy and diethyl groups, which confer distinct chemical and physical properties. Its cyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
112031-39-7 |
|---|---|
Molekularformel |
C8H17O4P |
Molekulargewicht |
208.19 g/mol |
IUPAC-Name |
2-ethoxy-3,5-diethyl-1,4,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C8H17O4P/c1-4-7-11-8(5-2)13(9,12-7)10-6-3/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
JRLXARWPYGJFRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1OC(P(=O)(O1)OCC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


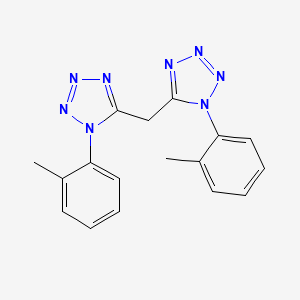
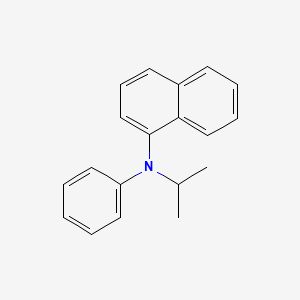
![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)

methanone](/img/structure/B14318293.png)

![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)
